Dicyclopropylglycine
Description
Dicyclopropylglycine is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
2-(dicyclopropylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-9(6-1-2-6)7-3-4-7/h6-7H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTAMPUTGUUPCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of the Dcp-containing dipeptide?
A1: The crystal structure of Z-Dcp(1)-Dcp(2)-OCH3, a fully protected dipeptide containing Dcp, provides valuable insights into the conformational preferences of this unusual amino acid. The structure revealed that both Dcp residues adopt a folded conformation, leading to an overall peptide structure resembling an α-pleated sheet. [] This finding suggests that Dcp, similar to α,α-dimethylglycine (Aib), can promote folded conformations in peptides. []
Q2: How does the conformational behavior of Dcp compare to other amino acids?
A2: The observed α-pleated sheet conformation in the Dcp dipeptide crystal structure is noteworthy because it mirrors the conformations seen in peptides composed of alternating D- and L-amino acids, as well as in peptides containing Aib. [] This suggests that Dcp might function as a substitute for these amino acids in peptide design, potentially influencing peptide folding and stability.
Q3: What are the potential applications of Dcp in peptide and protein research?
A3: The ability of Dcp to stabilize folded conformations, as suggested by the crystallographic data, makes it a promising building block for designing peptides with specific structural properties. [] This could be valuable for creating peptides with enhanced stability, improved biological activity, or novel functions. Further research is needed to explore the full potential of Dcp in various peptide and protein engineering applications.
Q4: What are the next steps in the research on Dcp?
A4: While the initial structural studies on Dcp-containing peptides are promising, further research is necessary to fully understand its properties and potential applications. This includes:
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